
ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the study of reaction mechanisms, kinetics, and the influence of various factors on the reaction rate.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.科学的研究の応用
Synthesis and Characterization for Potential Applications
The compound has been involved in the synthesis and characterization of new quinazolines as potential antimicrobial agents. Researchers synthesized a series of compounds with structural similarities, demonstrating significant antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).
Cytotoxic Evaluation for Therapeutic Potential
Another study focused on the synthesis and in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety. These derivatives, similar in complexity to the query compound, showed promising inhibitory effects against human hepatocellular carcinoma cell lines, suggesting potential therapeutic applications (El-Deen, Anwar, & Hasabelnaby, 2016).
Structural Analysis for Advanced Material Development
Research has also been conducted on the synthesis and single crystal X-ray structure of related bis(quinazolin)disulfide compounds. Such studies provide critical insights into the molecular structure that could aid in the development of advanced materials and pharmaceuticals (Rimaz et al., 2009).
Novel Synthetic Pathways and Chemical Reactions
Additionally, there's significant interest in exploring novel synthetic pathways and chemical reactions involving quinazolin derivatives for the development of new Luotonin A derivatives, showcasing the versatility of these compounds in organic synthesis (Atia et al., 2017).
Biomedical Applications and Biocompatibility Studies
Furthermore, the exploration of poly(2-oxazoline)s and their derivatives for biomedical applications highlights the importance of such compounds in creating biocompatible materials for drug delivery and other therapeutic purposes. Studies have shown low cytotoxicity and promising immunosuppressive effects, making them suitable for various biomedical applications (Kronek et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
将来の方向性
This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications to improve its properties, or new synthetic routes.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed and accurate information.
特性
CAS番号 |
1206999-33-8 |
|---|---|
製品名 |
ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
分子式 |
C27H22N4O5 |
分子量 |
482.496 |
IUPAC名 |
ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3 |
InChIキー |
WDPNUZOAKOBUPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
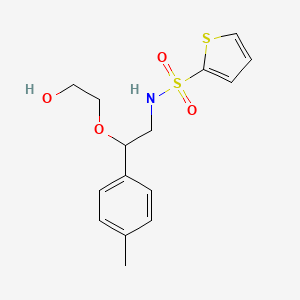
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846459.png)
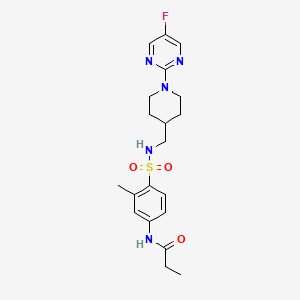
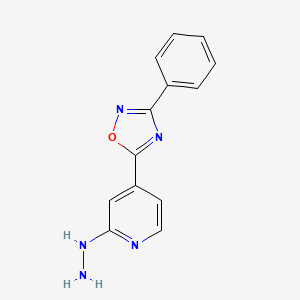
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
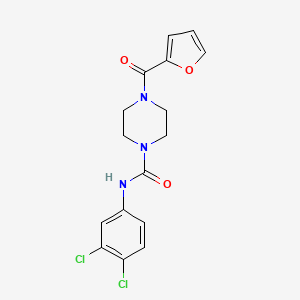
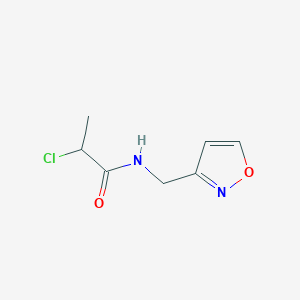
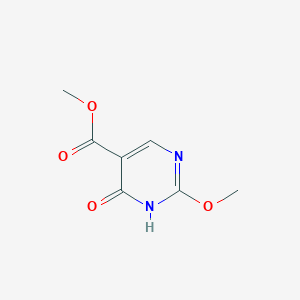
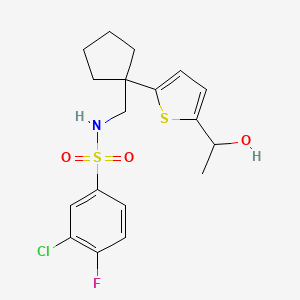
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)